REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][OH:8])([O-])=[O:2].[NH4+].[Cl-]>C(O)C.[Zn]>[OH:8][CH2:7][C:6]1[CH:5]=[C:4]([NH:1][OH:2])[CH:11]=[CH:10][CH:9]=1 |f:1.2|
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Name
|
|
Quantity
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1.53 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(CO)C=CC1
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Name
|
|
Quantity
|
1.3 g
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Type
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reactant
|
Smiles
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[NH4+].[Cl-]
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Name
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|
Quantity
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88 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
|
2.6 g
|
Type
|
catalyst
|
Smiles
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[Zn]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred vigorously at room temperature for 50 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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ADDITION
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Details
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the solvent was poured into dichloromethane (450 mL)
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Type
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WASH
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Details
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The solution was washed with water (10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
the solvent was concentrated to about 15 mL with a rotary evaporator
|
Reaction Time |
50 min |
Name
|
|
Type
|
|
Smiles
|
OCC=1C=C(C=CC1)NO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |